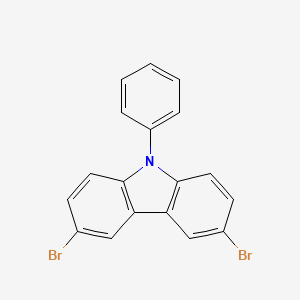

3,6-Dibromo-9-phenylcarbazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,6-dibromo-9-phenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Br2N/c19-12-6-8-17-15(10-12)16-11-13(20)7-9-18(16)21(17)14-4-2-1-3-5-14/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWRZTKHMKVFMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452374 | |

| Record name | 3,6-Dibromo-9-phenylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57103-20-5 | |

| Record name | 3,6-Dibromo-9-phenylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-DIBROMO-9-PHENYLCARBAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of 3,6-Dibromo-9-phenylcarbazole

An In-depth Technical Guide to the Synthesis of 3,6-Dibromo-9-phenylcarbazole

For Researchers, Scientists, and Drug Development Professionals

This compound is a pivotal halogenated carbazole derivative that serves as a versatile building block in the synthesis of a wide array of functional organic materials and pharmacologically active compounds. Its rigid, planar carbazole core, combined with the strategic placement of bromine atoms at the 3 and 6 positions and a phenyl group at the 9-position, imparts unique electronic and steric properties. These characteristics are instrumental in its application as an intermediate in the development of materials for organic light-emitting diodes (OLEDs), polymer solar cells, and as a scaffold for novel therapeutic agents.[1]

In the realm of drug discovery, carbazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[2] The bromine atoms on the this compound scaffold provide reactive handles for further functionalization through cross-coupling reactions, allowing for the construction of complex molecules with tailored biological activities.[3] This guide provides a comprehensive overview of the synthetic protocols for this compound, offering insights into the underlying chemical principles and practical considerations for its successful preparation and purification.

Core Synthetic Strategy: Electrophilic Bromination of N-Phenylcarbazole

The most direct and widely employed method for the synthesis of this compound involves the electrophilic bromination of N-phenylcarbazole. This reaction leverages the electron-rich nature of the carbazole ring system, which directs electrophilic substitution to the 3 and 6 positions.

Reaction Mechanism

The bromination of N-phenylcarbazole proceeds via a classic electrophilic aromatic substitution mechanism. The bromine molecule is polarized, and the electrophilic bromine atom is attacked by the electron-rich carbazole ring, leading to the formation of a sigma complex (arenium ion). A subsequent deprotonation step restores the aromaticity of the carbazole ring, yielding the brominated product. The presence of the phenyl group at the nitrogen atom influences the electronic distribution within the carbazole core but does not sterically hinder the approach of the electrophile to the 3 and 6 positions.

Caption: Electrophilic aromatic substitution mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound from N-phenylcarbazole.[4]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| N-Phenyl-9H-carbazole | 243.31 | 40.0 g | 0.1640 | Starting material |

| Liquid Bromine | 159.81 | 52.4 g (16.8 mL) | 0.3280 | Brominating agent |

| Acetic Acid | 60.05 | 320 mL | - | Solvent |

| Dichloromethane | 84.93 | 960 mL | - | Solvent |

| 1 M Sodium Hydroxide | 40.00 | 1.5 L | - | For neutralization |

| Petroleum Ether (60-90 °C) | - | 300 mL | - | For washing |

Step-by-Step Procedure

-

Reaction Setup: In a 2000 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser, add N-phenyl-9H-carbazole (0.1640 moles).

-

Dissolution: Add 320 mL of acetic acid and 960 mL of methylene chloride to the flask to dissolve the starting material.

-

Cooling: Place the reaction flask in an ice-water bath to cool the solution.

-

Addition of Bromine: Slowly add liquid bromine (0.3280 moles) dropwise to the cooled solution using the dropping funnel. Maintain the temperature during the addition.

-

Reaction: After the complete addition of bromine, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Work-up:

-

Neutralize the excess bromine in the reaction mixture by carefully adding 1.5 liters of 1 mol/L aqueous sodium hydroxide solution.

-

Separate the organic phase from the aqueous phase using a separatory funnel.

-

Wash the organic phase three times with water.

-

-

Isolation of Product:

-

Collect the organic phase and remove the solvent using a rotary evaporator.

-

Wash the resulting solid with 300 mL of petroleum ether (60-90 °C).

-

Filter the solid and dry it under vacuum at 55 °C.

-

-

Yield: This procedure typically yields approximately 0.1440 moles of this compound, corresponding to a yield of 87.8%.[4]

Alternative Synthetic Routes

Step 1: Synthesis of 3,6-Dibromocarbazole

The synthesis of 3,6-dibromocarbazole can be achieved through the electrophilic bromination of carbazole using various brominating agents.[5]

| Method | Brominating Agent | Solvent | Yield |

| NBS Method | N-Bromosuccinimide (NBS) | N,N-Dimethylformamide (DMF) | Quantitative |

| Dibromodimethylhydantoin Method | 1,3-Dibromo-5,5-dimethylhydantoin | Dehydrated Ethanol | High Purity |

A common protocol involves dissolving carbazole in DMF, cooling the solution to 0°C, and then adding a solution of NBS in DMF.[6] The reaction is allowed to warm to room temperature and stirred overnight. The product is then precipitated by adding water and can be purified by flash chromatography.[6]

Step 2: N-Phenylation of 3,6-Dibromocarbazole

The subsequent N-phenylation of 3,6-dibromocarbazole can be accomplished through a copper-catalyzed Ullmann condensation reaction. This typically involves reacting 3,6-dibromocarbazole with an aryl halide, such as bromobenzene or iodobenzene, in the presence of a copper catalyst and a base.[7]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3,6-Dibromo-9-phenyl-9H-carbazole | 57103-20-5 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 9-Vinyl-9H-carbazole-3,6-dicarbonitrile [mdpi.com]

- 7. CN102827065B - The preparation method of N-phenyl-3-bromine carbazole - Google Patents [patents.google.com]

Introduction: The Strategic Importance of 3,6-Dibromo-9-phenylcarbazole

An In-Depth Technical Guide to the Physicochemical Properties of 3,6-Dibromo-9-phenylcarbazole

In the landscape of advanced materials science, particularly in the development of organic electronics, the carbazole moiety stands out for its exceptional electronic properties, thermal stability, and high hole mobility.[1][2] Among its many derivatives, this compound (DBPC) has emerged as a cornerstone building block. Its strategic importance lies in the two bromine atoms positioned at the 3 and 6 positions of the carbazole core. These sites are synthetically versatile, serving as reactive handles for carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki and Buchwald-Hartwig couplings.[3][4] This allows for the systematic extension of the π-conjugated system, enabling the precise tuning of optoelectronic properties.

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, offering field-proven insights into its synthesis, characterization, and application. It is designed for researchers and development professionals who utilize this key intermediate to engineer next-generation materials for Organic Light-Emitting Diodes (OLEDs), Perovskite Solar Cells (PSCs), and other organic electronic devices.[5][6]

Core Molecular and Physical Properties

The fundamental properties of DBPC dictate its handling, solubility, and stability. The rigid, planar carbazole core, appended with a phenyl group at the nitrogen atom, results in a crystalline solid with a high melting point, indicative of significant intermolecular forces and thermal stability.[7][8]

| Property | Data | Source(s) |

| Chemical Name | 3,6-Dibromo-9-phenyl-9H-carbazole | [7][9] |

| CAS Number | 57103-20-5 | [9][10] |

| Molecular Formula | C₁₈H₁₁Br₂N | [10] |

| Molecular Weight | 401.10 g/mol | [10][11] |

| Appearance | White to light yellow crystalline powder | [7][11] |

| Melting Point | 160-164 °C | [7][10] |

| Boiling Point | 505.3 ± 43.0 °C (Predicted) | [7][9] |

| Solubility | Soluble in dichloromethane | [7][11] |

The molecule's generally non-polar character, dominated by aromatic rings, explains its good solubility in chlorinated solvents like dichloromethane, while its insolubility in highly non-polar aliphatic solvents like petroleum ether is leveraged during purification post-synthesis.[7][9]

Synthesis and Purification

The most direct and widely adopted synthesis of this compound involves the electrophilic bromination of N-phenylcarbazole. The choice of brominating agent and solvent system is critical for achieving high yield and selectivity, targeting the electron-rich 3 and 6 positions of the carbazole core.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis via Direct Bromination

This protocol is adapted from established literature procedures for the synthesis of this compound from N-phenylcarbazole.[7][9]

Materials:

-

N-phenyl-9H-carbazole

-

Liquid Bromine (Br₂)

-

Acetic Acid (glacial)

-

Dichloromethane (DCM)

-

1M Sodium Hydroxide (NaOH) solution

-

Petroleum Ether (60-90 °C)

-

Three-necked flask, dropping funnel, ice-water bath, rotary evaporator

Procedure:

-

Dissolution: In a 2000 mL three-necked flask, dissolve 0.164 moles of N-phenyl-9H-carbazole in a mixture of 320 mL of acetic acid and 960 mL of dichloromethane.[7][9]

-

Cooling: Place the reaction system in an ice-water bath to cool the solution. This is a critical step to control the exothermicity of the bromination reaction.

-

Bromine Addition: Slowly add 0.328 moles of liquid bromine dropwise to the cooled solution using a dropping funnel. The slow addition rate prevents undesirable side reactions and ensures regioselectivity.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.[7][9]

-

Quenching: Neutralize the excess bromine by carefully adding 1.5 liters of 1 mol/L aqueous sodium hydroxide solution and transfer the mixture to a separatory funnel.[7][9]

-

Extraction & Washing: Separate the organic phase. Wash the organic layer three times with deionized water, collecting the organic phase after each wash.

-

Solvent Removal: Remove the dichloromethane solvent using a rotary evaporator to yield the crude solid product.[7][9]

-

Purification: Wash the resulting solid with 300 mL of petroleum ether (60-90 °C) and filter. This step removes non-polar impurities. Dry the final solid under vacuum at 55 °C to yield the target product. A typical yield for this procedure is approximately 88%.[7][9]

Spectroscopic and Electrochemical Characterization

Confirming the identity and purity of the synthesized DBPC is paramount. A combination of spectroscopic and electrochemical techniques provides a complete profile of the molecule.

Caption: Workflow for the physicochemical characterization of DBPC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for structural elucidation. For 3,6-disubstituted carbazoles, the proton (¹H) NMR spectrum exhibits characteristic patterns in the aromatic region (typically 7.0-8.5 ppm). The symmetry of the 3,6-disubstitution simplifies the spectrum, often showing distinct doublets and singlets corresponding to the carbazole protons.[12][13] Carbon (¹³C) NMR complements this by confirming the number of unique carbon environments.

Protocol: General NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the purified DBPC sample.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.[14]

-

Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

-

Filtering (Optional): If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.[14]

-

Analysis: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).[15]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule's π-conjugated system. Carbazole derivatives typically show strong absorption bands in the UV region corresponding to π-π* transitions.[16]

Protocol: UV-Vis Analysis

-

Solution Preparation: Prepare a dilute stock solution of DBPC in a UV-transparent solvent (e.g., dichloromethane or THF).

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).[14]

-

Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).[17]

Electrochemical Properties: Cyclic Voltammetry (CV)

Cyclic voltammetry is essential for determining the redox behavior and energy levels (HOMO/LUMO) of electroactive materials. For hole-transporting materials, the first oxidation potential is a critical parameter. 3,6-disubstituted 9-phenylcarbazoles exhibit reversible oxidation waves.[18] The electron-withdrawing nature of the bromine atoms leads to a substantial anodic shift in the oxidation potential compared to unsubstituted N-phenylcarbazole.[18]

-

Oxidation Potential (E₁/₂): +1.49 V (vs. Ag/AgCl)[18]

This high oxidation potential indicates a deep Highest Occupied Molecular Orbital (HOMO) energy level, which is a desirable characteristic for hole-transporting materials in OLEDs and PSCs as it can lead to better energy level alignment with perovskite layers and improved device stability.[1][4]

Protocol: General Cyclic Voltammetry

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile).

-

Analyte Addition: Dissolve a small, known concentration of DBPC (typically ~1 mM) into the electrolyte solution.

-

Cell Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl).[1]

-

Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with measurements.

-

Measurement: Scan the potential from an initial value (e.g., 0.0 V) to a value beyond the oxidation peak (e.g., +1.8 V) and back at a set scan rate (e.g., 100 mV/s).[1]

Thermal Stability: TGA and DSC

The operational lifetime of an organic electronic device is heavily dependent on the thermal stability of its components. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess this. TGA measures weight loss as a function of temperature to determine the decomposition temperature (Td), while DSC identifies phase transitions like melting (Tm) and glass transitions (Tg). The carbazole scaffold is known for its high thermal stability, with derivatives often showing decomposition temperatures well above 300 °C.[8][19]

Protocol: General Thermal Analysis

-

Sample Preparation: Place a small amount (5-10 mg) of the DBPC sample into a TGA or DSC pan (typically alumina or aluminum).[19][20]

-

Instrument Setup: Place the pan in the instrument furnace.

-

Atmosphere: Purge the furnace with a continuous flow of inert gas (e.g., nitrogen) at a rate of 20-50 mL/min to prevent oxidative degradation.[19]

-

Temperature Program: Heat the sample from room temperature to a final temperature (e.g., 600 °C) at a constant rate, typically 10 °C/min.[19]

-

Data Analysis: Determine the decomposition temperature (Td) from the TGA curve, often defined as the temperature at 5% weight loss.[19] Determine the melting temperature (Tm) from the peak of the endotherm in the DSC curve.

Applications in Materials Science

The true value of this compound is realized when it is used as a molecular scaffold. Its dibrominated structure is a gateway to creating more complex, high-performance molecules for organic electronics.

Caption: Role of DBPC as a precursor for advanced functional materials.

-

Hole-Transporting Materials (HTMs): By reacting DBPC with various aromatic amines or carbazole derivatives via Buchwald-Hartwig amination, researchers can synthesize complex, star-shaped, or dendritic HTMs.[3][4] These larger molecules maintain the excellent hole-transporting properties of the carbazole core while improving film-forming capabilities and optimizing energy levels for efficient charge injection and transport in PSCs and OLEDs.[2][21]

-

Host Materials for Phosphorescent OLEDs (PhOLEDs): The high triplet energy of the carbazole scaffold makes its derivatives suitable as host materials in PhOLEDs. Suzuki coupling reactions can be used to attach other aromatic groups to the DBPC core, creating materials with wide energy gaps capable of efficiently hosting phosphorescent emitters and preventing energy back-transfer.[22]

Conclusion

This compound is more than just a chemical compound; it is a strategic platform for innovation in materials science. Its well-defined physicochemical properties—high thermal stability, predictable electrochemical behavior, and, most importantly, synthetic versatility—make it an indispensable tool for researchers. A thorough understanding of its synthesis and characterization, as detailed in this guide, empowers scientists to reliably produce high-purity material and subsequently design and build the next generation of high-performance organic electronic devices.

References

-

DergiPark. Synthesis and Characterization of 3,6 - Disubstituted Carbazole Containing Fluorene and DSSC Applications. [Link][16]

-

Organic Syntheses. 9H-Carbazole, 9-ethyl-3,6-dimethyl-. [Link]

-

Journal of the Chinese Chemical Society. Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. [Link][18]

-

PubMed Central. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. [Link][5]

-

Royal Society of Chemistry. Effect of Conjugation and Aromaticity of 3,6 Di-substituted Carbazole On Triplet Energy. [Link]

-

PubMed Central. Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. [Link][4][21]

-

IIETA. Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. [Link][1]

-

Boron Molecular. 2,7-Dibromo-9-phenyl-9H-carbazole in OLED Material Synthesis. [Link][6]

-

ResearchGate. Fig. S17 1 H NMR spectrum of 3,6-dibromo-9H-carbazole. [Link]

-

ACS Publications. Electrochemistry and Electrogenerated Chemiluminescence of 3,6-Di(spirobifluorene)-N-phenylcarbazole. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3,6-Diphenyl-9H-carbazole in Advancing OLED Technology. [Link][23]

-

AZoM. Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link][20]

-

Wiley-VCH. 5 Combination of 1H and 13C NMR Spectroscopy. [Link][15]

-

Carleton University. Solubility of Organic Compounds. [Link]

-

Japanese Pharmacopoeia. ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. [Link][17]

Sources

- 1. iieta.org [iieta.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. 3,6-Dibromo-9-phenyl-9H-carbazole CAS#: 57103-20-5 [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 3,6-Dibromo-9-phenyl-9H-carbazole | 57103-20-5 [chemicalbook.com]

- 10. 3,6-Dibromo-9-Phenylcarbazol 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound | 57103-20-5 | TCI AMERICA [tcichemicals.com]

- 12. mdpi.com [mdpi.com]

- 13. rsc.org [rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. mhlw.go.jp [mhlw.go.jp]

- 18. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. azom.com [azom.com]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. nbinno.com [nbinno.com]

3,6-Dibromo-9-phenylcarbazole molecular structure and formula

An In-Depth Technical Guide to 3,6-Dibromo-9-phenylcarbazole: Molecular Structure, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic heterocyclic compound that has garnered significant attention within the scientific community, particularly in the fields of materials science and organic electronics. Its rigid carbazole core, combined with the strategic placement of bromine atoms and a phenyl group, imparts unique photophysical and electrochemical properties. This makes it a pivotal building block for the synthesis of advanced organic materials. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, characterization, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development and materials science. The carbazole framework is well-known for its excellent charge transport capabilities and thermal stability, which are essential for the development of high-performance organic electronic devices.[1][2] The bromine substituents at the 3 and 6 positions serve as versatile synthetic handles for further chemical modifications, such as cross-coupling reactions, enabling the construction of more complex molecular architectures.[3][4]

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of this compound is a thorough examination of its molecular structure and inherent properties.

Molecular Formula and Structure

The chemical structure of this compound consists of a central carbazole ring system where the nitrogen atom is substituted with a phenyl group. Two bromine atoms are attached to the 3 and 6 positions of the carbazole backbone.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

The key properties of this compound are summarized in the table below for quick reference.

| Property | Value | References |

| Molecular Formula | C₁₈H₁₁Br₂N | [5][6] |

| Molecular Weight | 401.09 g/mol | [5][6] |

| CAS Number | 57103-20-5 | [5][6][7] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 160-164 °C | [6] |

| Purity | ≥98% | [6] |

| Solubility | Soluble in dichloromethane | |

| InChI Key | JBWRZTKHMKVFMQ-UHFFFAOYSA-N | [5][6] |

Synthesis of this compound

The most common and direct method for synthesizing this compound is through the electrophilic bromination of 9-phenylcarbazole. The choice of brominating agent and reaction conditions can influence the yield and purity of the final product.

Synthetic Rationale

The carbazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The 3 and 6 positions are the most electronically activated sites for electrophilic attack due to the directing effect of the nitrogen atom. Therefore, direct bromination of 9-phenylcarbazole with a suitable electrophilic bromine source, such as liquid bromine (Br₂) or N-bromosuccinimide (NBS), readily yields the 3,6-dibrominated product.[7][8] The use of a solvent system like acetic acid and methylene chloride helps to dissolve the starting material and facilitate the reaction.[7]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Bromination of 9-Phenylcarbazole

This protocol is adapted from a commonly cited synthetic procedure.[7][9]

Materials:

-

9-Phenylcarbazole

-

Liquid Bromine (Br₂)

-

Glacial Acetic Acid

-

Dichloromethane (CH₂Cl₂)

-

1 M Sodium Hydroxide (NaOH) solution

-

Petroleum Ether (60-90 °C)

-

Distilled Water

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add 9-phenylcarbazole (0.164 moles).

-

Add 320 mL of glacial acetic acid and 960 mL of dichloromethane to dissolve the starting material.

-

Place the reaction flask in an ice-water bath to cool the solution to 0 °C.

-

Slowly add a solution of liquid bromine (0.328 moles) in glacial acetic acid dropwise to the cooled reaction mixture.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature overnight.

-

Upon completion of the reaction, neutralize the excess bromine by adding 1.5 L of 1 M aqueous sodium hydroxide solution.

-

Transfer the mixture to a separatory funnel and separate the organic phase.

-

Wash the organic phase three times with distilled water.

-

Collect the organic phase and remove the solvent using a rotary evaporator.

-

Wash the resulting solid with 300 mL of petroleum ether (60-90 °C) and filter.

-

Dry the solid product under vacuum at 55 °C to obtain this compound.[7]

Structural Characterization

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum is used to identify the chemical environment of the hydrogen atoms. For this compound, the aromatic protons are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm.[10] The integration of the peaks should correspond to the number of protons in the molecule.

-

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework. The carbon atoms of the aromatic rings are expected to resonate in the range of 110 to 140 ppm.[10]

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

-

Aromatic C-H stretching: around 3030 cm⁻¹.[10]

-

Aromatic C=C stretching: in the 1450-1600 cm⁻¹ region.[10]

-

C-N stretching: typically observed in the 1350-1250 cm⁻¹ range.

-

C-Br stretching: usually found in the 650-550 cm⁻¹ region.[11]

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 401.09 g/mol . The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two bromine atoms.

Applications in Organic Electronics

This compound is a highly valuable intermediate in the synthesis of materials for organic electronics, most notably for Organic Light-Emitting Diodes (OLEDs).[5]

-

Host Materials for OLEDs: The carbazole moiety is known for its high triplet energy and good hole-transporting properties, making it an excellent scaffold for host materials in phosphorescent OLEDs (PhOLEDs).[4][12] The dibromo functionality allows for the introduction of other functional groups through cross-coupling reactions to fine-tune the electronic properties of the host material.[3]

-

Hole-Transporting Materials (HTMs): Carbazole derivatives are widely used as HTMs in OLEDs and organic photovoltaics (OPVs) due to their ability to efficiently transport positive charge carriers.[1][13]

-

Building Block for Conjugated Polymers: this compound can be used as a monomer in polymerization reactions, such as Suzuki or Kumada coupling, to create conjugated polymers for various electronic applications.[3] These polymers are of interest for their potential use in flexible displays, lighting, and solar cells.

Safety and Handling

It is essential to handle this compound with appropriate safety precautions.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation), H413 (May cause long lasting harmful effects to aquatic life).[6]

-

Precautionary Statements: P264 (Wash skin thoroughly after handling), P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

-

Storage: Store in a cool, dark place, preferably under an inert atmosphere as it may be air sensitive.

Conclusion

This compound is a fundamentally important molecule in the advancement of organic electronics. Its well-defined structure, coupled with its versatile reactivity, provides a robust platform for the design and synthesis of novel materials with tailored optoelectronic properties. This guide has provided a detailed overview of its molecular characteristics, a reliable synthetic protocol, and its primary applications, offering a valuable resource for researchers and professionals working at the forefront of materials science and technology.

References

-

Boron Molecular. (n.d.). 3,6-dibromo-9-(4-bromo-phenyl)-9H-carbazole. Retrieved from [Link]

-

Zholobko, O., et al. (2024). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. MDPI. Retrieved from [Link]

-

Derince, D., et al. (2023). Synthesis and Characterization of 3,6 - Disubstituted Carbazole Containing Fluorene and DSSC Applications. DergiPark. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-9-phenylcarbazole. Retrieved from [Link]

-

Volyniuk, D., et al. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. PubMed Central. Retrieved from [Link]

-

SunaTech. (n.d.). OLED Material Synthesis: The Role of 2,7-Dibromo-9-phenyl-9H-carbazole. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3,6-Diphenyl-9H-carbazole in Advancing OLED Technology. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Highly Uniform Supramolecular Nano-Film Derived From Carbazole-containing Perylene Diimide Via Surface-supported Self-assembly. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of Carbazole Derivatives in Organic Electronics. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S17 1 H NMR spectrum of 3,6-dibromo-9H-carbazole. Retrieved from [Link]

-

ChemUniverse. (n.d.). Request Bulk Quote. Retrieved from [Link]

-

Esselman, B. J., & Hill, N. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

Al-Attar, H. A., et al. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. PubMed Central. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. ossila.com [ossila.com]

- 4. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound suppliers USA [americanchemicalsuppliers.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 3,6-Dibromo-9-phenyl-9H-carbazole | 57103-20-5 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 57103-20-5 | 3,6-Dibromo-9-phenyl-9H-carbazole | Organic Light-Emitting Diode (OLED) Materials | Ambeed.com [ambeed.com]

- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. nbinno.com [nbinno.com]

CAS number 57103-20-5 properties and hazards

An In-Depth Technical Guide to 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS No. 73963-42-5)

Introduction

5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a key chemical intermediate with the CAS number 73963-42-5.[1][2] It is a tetrazole derivative characterized by a cyclohexyl group attached to the tetrazole ring and a 4-chlorobutyl side chain.[3] This compound is primarily utilized in the pharmaceutical industry as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its most notable application is in the production of Cilostazol, a medication used to treat intermittent claudication.[1][3]

This technical guide provides a comprehensive overview of the properties, synthesis, applications, and hazards associated with 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

The fundamental properties of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| CAS Number | 73963-42-5 | [1][2] |

| Molecular Formula | C11H19ClN4 | [1][2] |

| Molecular Weight | 242.75 g/mol | [1][2] |

| IUPAC Name | 5-(4-chlorobutyl)-1-cyclohexyltetrazole | [3] |

| Synonyms | 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole, 1-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole | [1][4] |

| Appearance | White to off-white crystalline solid/powder | [1][5] |

| Melting Point | 49-52 °C | [1][2] |

| Boiling Point | 425.2 ± 24.0 °C (Predicted) | [6] |

| Solubility | Soluble in organic solvents like ethanol and chloroform; limited solubility in water. | [1] |

| pKa | 1.23 ± 0.10 (Predicted) | [1][6] |

Synthesis Methodologies

The synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole typically involves a multi-step process. One common method starts from N-(5-chloro-n-pentanoyl)cyclohexylamine, which is then reacted with phosphorus pentachloride, followed by cyclization with an azide source.[7]

Illustrative Synthesis Workflow

Caption: A generalized workflow for the synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis process:

-

Step 1: Formation of the Imidoyl Chloride Intermediate

-

Step 2: Cyclization to the Tetrazole

-

Step 3: Work-up and Isolation

-

After the reaction is complete, add 50 g of water to the mixture.[7]

-

Separate the organic phase from the aqueous phase.[7]

-

Wash the organic phase with 40 g of water.[7]

-

Completely evaporate the toluene under vacuum at a temperature of approximately 45-50°C.[7]

-

This process yields approximately 13.3 g of 1-cyclohexyl-5-(4-chlorobutyl)tetrazole, with a molar yield of around 93%.[7]

-

Applications in Pharmaceutical Development

The primary and most significant application of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is its role as a key intermediate in the synthesis of Cilostazol.[1][3] Cilostazol is a phosphodiesterase III A (PDE3A) inhibitor.[1] This inhibitory action leads to antithrombotic, vasodilatory, and cardiotonic effects.[1] It is clinically used to improve walking distance in patients suffering from intermittent claudication.[1]

The tetrazole ring in the structure can act as a bioisostere for carboxylic acids, enabling it to bind to enzymes and receptors, which can modulate their biological activity.[3]

Hazard Identification and Safety Precautions

It is crucial to handle 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole with appropriate safety measures due to its inherent hazards.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Flammable Solids | Category 2 | H228: Flammable solid | [8][9] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [8][9] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [8][9] |

Hazard Pictograms

Caption: GHS pictograms for Flammable (GHS02) and Irritant (GHS07) hazards.

Safety and Handling Procedures

-

Engineering Controls: Handle in a well-ventilated place. Use local exhaust ventilation to control airborne dust.[2][9]

-

Personal Protective Equipment (PPE):

-

Handling Precautions:

-

Storage:

First Aid Measures

In case of exposure, the following first aid measures should be taken immediately:

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]

-

In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[2]

-

In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

References

-

ChemBK. (2024, April 10). 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole. Retrieved from [Link]

- Google Patents. (n.d.). CN100462360C - N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method.

- Google Patents. (n.d.). Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole.

-

Ningbo Inno Pharmchem Co., Ltd. (2025, March 6). 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole: Comprehensive Overview and Applications. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole. Retrieved from [Link]

-

PubChem. (n.d.). 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. chembk.com [chembk.com]

- 6. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole | 73963-42-5 [chemicalbook.com]

- 7. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole synthesis - chemicalbook [chemicalbook.com]

- 8. biosynth.com [biosynth.com]

- 9. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Electrophilic Bromination of 9-Phenylcarbazole

Abstract

This technical guide provides a comprehensive overview of the electrophilic bromination of 9-phenylcarbazole, a critical reaction for synthesizing valuable intermediates in the fields of organic electronics and pharmaceutical development. We delve into the underlying mechanistic principles, explore the factors governing regioselectivity, and present detailed, field-proven protocols for both mono- and di-bromination. This document is intended for researchers, scientists, and drug development professionals seeking to leverage brominated 9-phenylcarbazole derivatives in their work. By explaining the causality behind experimental choices and providing robust, self-validating protocols, this guide aims to serve as a practical resource for achieving high-yield, selective synthesis.

Introduction: The Significance of 9-Phenylcarbazole Derivatives

Carbazole-based compounds are a cornerstone of modern materials science and medicinal chemistry.[1] The carbazole moiety, a tricyclic aromatic heterocycle, offers a unique combination of thermal stability, charge-transporting capabilities, and a versatile scaffold for chemical modification.[2] The introduction of a phenyl group at the N9 position creates 9-phenylcarbazole, a molecule with enhanced solubility and modified electronic properties, making it a prevalent building block in various applications.

1.1 The Role of Halogenation in Tuning Molecular Properties

Halogenation, particularly bromination, is a powerful tool for fine-tuning the physicochemical properties of organic molecules.[3] The introduction of a bromine atom onto the carbazole core serves several key purposes:

-

Reactive Handle: The bromine atom acts as a versatile reactive site for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex, extended π-conjugated systems.[4]

-

Electronic Modification: The electron-withdrawing nature of bromine can significantly alter the HOMO/LUMO energy levels of the molecule, impacting its charge injection/transport properties and emission characteristics in optoelectronic devices.[5]

-

Steric Influence: The bulky bromine atom can influence molecular packing in the solid state, which is crucial for optimizing performance in organic electronics like Organic Light-Emitting Diodes (OLEDs).[6][7]

-

Pharmacological Activity: In drug development, halogenation can enhance binding affinity, improve metabolic stability, and modulate the overall bioactivity of a lead compound.[8][9]

Given these advantages, mastering the selective bromination of 9-phenylcarbazole is a critical skill for chemists in these fields.

Theoretical Framework: The Electrophilic Bromination of 9-Phenylcarbazole

The bromination of 9-phenylcarbazole proceeds via an electrophilic aromatic substitution (EAS) mechanism.[10] Understanding the electronic landscape of the molecule is key to predicting the reaction's outcome.

2.1 Electronic Properties and Reactivity

The carbazole ring system is electron-rich, making it susceptible to attack by electrophiles. The nitrogen atom, while part of a five-membered ring, donates its lone pair into the aromatic system, significantly activating the fused benzene rings. The positions para to the nitrogen (C3 and C6) are the most electron-rich and sterically accessible, making them the primary sites for electrophilic attack. The C1, C2, C4, and C8 positions are less activated. The N-phenyl group is generally considered to be electronically de-coupled from the carbazole's π-system and does not significantly direct the substitution on the carbazole core itself.

2.2 Mechanistic Pathway: A Step-by-Step Visualization

The electrophilic bromination typically involves the generation of a bromine electrophile (Br⁺ or a polarized Br-Br species), which then attacks the electron-rich carbazole ring to form a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. A subsequent deprotonation step restores aromaticity, yielding the brominated product.[10]

Caption: Mechanism of Electrophilic Bromination on 9-Phenylcarbazole.

2.3 Regioselectivity: Predicting the Site of Bromination

As mentioned, the C3 and C6 positions of the carbazole nucleus are the most activated sites. Therefore, electrophilic bromination of 9-phenylcarbazole overwhelmingly yields 3-bromo-9-phenylcarbazole as the initial product. If a second equivalent of the brominating agent is used, the reaction proceeds to the other highly activated site, yielding 3,6-dibromo-9-phenylcarbazole.[11] Controlling the stoichiometry of the brominating agent is therefore the primary method for controlling the degree of bromination.

Experimental Protocols: A Practical Guide

The choice of brominating agent is critical. While molecular bromine (Br₂) can be used, it is highly corrosive and can lead to over-bromination and the generation of hazardous HBr gas.[12] N-Bromosuccinimide (NBS) is a widely preferred alternative. It is a crystalline solid that is easier to handle and provides a low, steady concentration of the bromine electrophile, which allows for greater control and selectivity.[13]

3.1 Materials and Reagents

| Reagent/Material | Purity/Grade | Supplier Suggestion | Notes |

| 9-Phenylcarbazole | >98% | Standard suppliers | Ensure starting material is pure and dry. |

| N-Bromosuccinimide (NBS) | >99% | Standard suppliers | Recrystallize from water if it appears yellow.[13] |

| N,N-Dimethylformamide (DMF) | Anhydrous | Standard suppliers | Use a dry solvent to prevent side reactions. |

| Dichloromethane (DCM) | ACS Grade | Standard suppliers | For extraction. |

| Ethanol | Reagent Grade | Standard suppliers | For recrystallization. |

| Saturated Sodium Bicarbonate | N/A | Prepare in-house | For washing. |

| Anhydrous Magnesium Sulfate | N/A | Standard suppliers | For drying organic layers. |

3.2 Protocol 1: Selective Synthesis of 3-Bromo-9-phenylcarbazole

This protocol is designed for high-yield, selective monobromination. The key is the slow, controlled addition of a stoichiometric amount of NBS.[14]

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 9-phenylcarbazole (e.g., 5.0 g, 20.5 mmol) in anhydrous DMF (100 mL).

-

Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the reaction rate and improve selectivity.

-

Reagent Addition: In a separate flask, dissolve NBS (3.65 g, 20.5 mmol, 1.0 eq.) in anhydrous DMF (50 mL). Add this solution dropwise to the cooled carbazole solution over 30-45 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Pour the reaction mixture into a beaker containing ice water (approx. 500 mL). A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with distilled water.

-

Purification: Dissolve the crude solid in dichloromethane, wash with saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[15]

-

Recrystallization: Recrystallize the resulting solid from ethanol to yield pure 3-bromo-9-phenylcarbazole as a white powder.[16]

3.3 Protocol 2: Synthesis of this compound

To achieve dibromination, an excess of the brominating agent is required. This protocol is adapted from established procedures for the dibromination of the carbazole core.[11][17]

Step-by-Step Methodology:

-

Setup: Dissolve 9-phenylcarbazole (e.g., 5.0 g, 20.5 mmol) in anhydrous DMF (100 mL) in a round-bottom flask with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: In a separate flask, dissolve NBS (7.67 g, 43.1 mmol, 2.1 eq.) in anhydrous DMF (75 mL). Add this solution dropwise to the carbazole solution over 45-60 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor by TLC until the starting material and monobrominated intermediate are consumed.

-

Workup & Isolation: Follow steps 5 and 6 from Protocol 1. The workup procedure is identical.

-

Purification: The crude product can be purified by column chromatography (silica gel, eluent typically a hexane/ethyl acetate or hexane/DCM mixture) followed by recrystallization from a suitable solvent like ethanol or a toluene/hexane mixture to yield pure this compound.

Caption: General Experimental Workflow for Bromination of 9-Phenylcarbazole.

Data Analysis and Characterization

4.1 Expected Outcomes and Yields

Proper execution of these protocols should result in high yields of the desired products. The table below summarizes typical outcomes.

| Product | Brominating Agent | Stoichiometry (NBS:Substrate) | Typical Yield | Melting Point (°C) |

| 3-Bromo-9-phenylcarbazole | NBS | 1.0 : 1.0 | 85-95% | ~98-101 |

| This compound | NBS | 2.1 : 1.0 | 80-90% | ~185-188 |

4.2 Spectroscopic Analysis

Confirmation of the product structure and purity is achieved through standard analytical techniques:

-

¹H NMR: The most telling analysis. For monobromination, the appearance of new signals in the aromatic region and the loss of symmetry relative to the starting material is expected. For dibromination, a highly symmetric pattern will emerge.

-

¹³C NMR: Confirms the number of unique carbon environments, consistent with the regiochemistry of bromination.

-

Mass Spectrometry (MS): Will show the correct molecular ion peak with the characteristic isotopic pattern for a bromine-containing compound (¹⁹Br and ⁸¹Br have nearly equal natural abundance).

4.3 Troubleshooting and Optimization

-

Low Yield: Often caused by impure reagents or insufficient reaction time. Ensure NBS is pure (recrystallize if necessary) and monitor the reaction to completion with TLC.

-

Mixture of Products: In monobromination, this indicates the addition of NBS was too fast or the temperature was not controlled, leading to pockets of high concentration and subsequent dibromination. Slow, dropwise addition at 0 °C is critical.

-

Incomplete Reaction: May occur if the NBS is old or degraded. Using a slight excess (1.05 eq.) can sometimes drive the reaction to completion without significant over-bromination.

Conclusion and Future Outlook

The electrophilic bromination of 9-phenylcarbazole is a fundamental and highly controllable reaction that opens the door to a vast array of functional materials and potential therapeutic agents. By carefully selecting the brominating agent, controlling stoichiometry, and maintaining optimal reaction conditions, researchers can selectively synthesize 3-bromo- and this compound in high yields. These brominated intermediates are not end products but rather key building blocks, poised for further elaboration into the next generation of OLEDs, organic solar cells, and complex pharmaceutical compounds.[7][8][18]

References

-

6Source not available.

-

15ChemicalBook.

-

3NINGBO INNO PHARMCHEM CO.,LTD.

-

8PubMed.

-

7Source not available.

-

9PMC - NIH.

-

Source not available.

-

19MDPI.

-

1PubMed Central.

-

2NINGBO INNO PHARMCHEM CO.,LTD.

-

20Google Patents.

-

14ECHEMI.

-

21ResearchGate.

-

17MDPI.

-

11DergiPark.

-

22ResearchGate.

-

23R Discovery.

-

4NINGBO INNO PHARMCHEM CO.,LTD.

-

24Organic Syntheses Procedure.

-

16Google Patents.

-

25Benchchem.

-

26ChemicalBook.

-

18NINGBO INNO PHARMCHEM CO.,LTD.

-

13Wikipedia.

-

27PMC - PubMed Central.

-

28PMC - NIH.

-

29Benchchem.

-

5Source not available.

-

10Chemistry LibreTexts.

-

30Organic Chemistry Portal.

-

12TopSCHOLAR.

-

31Chemical Communications (RSC Publishing).

Sources

- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 6. nbinno.com [nbinno.com]

- 7. innospk.com [innospk.com]

- 8. Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 13. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 14. echemi.com [echemi.com]

- 15. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 16. CN103601668A - Preparation method of N-phenyl-3-bromocarbazole - Google Patents [patents.google.com]

- 17. mdpi.com [mdpi.com]

- 18. nbinno.com [nbinno.com]

- 19. mdpi.com [mdpi.com]

- 20. CN112209869B - Method for synthesizing high-purity 3-bromo-N-phenylcarbazole - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. discovery.researcher.life [discovery.researcher.life]

- 24. Organic Syntheses Procedure [orgsyn.org]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. 3,6-Dibromocarbazole synthesis - chemicalbook [chemicalbook.com]

- 27. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]

- 31. Investigation of the factors controlling the regioselectivity of the hydroboration of fluoroolefins - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Solubility of 3,6-Dibromo-9-phenylcarbazole in Common Organic Solvents

This guide provides a detailed exploration of the solubility characteristics of 3,6-Dibromo-9-phenylcarbazole, a key building block in the field of organic electronics.[1] Intended for researchers, chemists, and professionals in drug development and materials science, this document outlines the theoretical principles governing its solubility, a robust experimental protocol for solubility determination, and practical considerations for handling this compound.

Introduction to this compound

This compound is a solid, off-white powder with a melting point range of 160-164 °C.[2][3] Its molecular structure, featuring a carbazole core with bromine substituents and a phenyl group, gives rise to its utility in organic light-emitting diodes (OLEDs) and other electronic applications.[1] A thorough understanding of its solubility is paramount for its application in solution-processed fabrication techniques, purification, and quality control.

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[4] The polarity of an organic molecule is determined by the presence of polar bonds and functional groups.

This compound possesses a largely non-polar carbazole core and a phenyl group. The bromine atoms introduce some polarity, but the molecule is predominantly non-polar. Therefore, it is expected to exhibit higher solubility in non-polar or moderately polar organic solvents and poor solubility in highly polar solvents like water.

Experimental Determination of Solubility

The following protocol provides a systematic approach to determining the solubility of this compound. This method is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment

-

This compound (solid)

-

A selection of common organic solvents (e.g., Dichloromethane, Chloroform, Toluene, Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Methanol, Ethanol, Hexane, Water)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters, 0.45 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Safety Precautions

-

Handle this compound in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

-

Consult the Safety Data Sheet (SDS) for detailed safety information.[6][7] This compound may cause skin and serious eye irritation.

Experimental Workflow

The experimental workflow for determining solubility is depicted in the following diagram:

Caption: Experimental workflow for the determination of solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions :

-

To a series of vials, add an excess amount of this compound.

-

Pipette a known volume (e.g., 5 mL) of each selected organic solvent into the corresponding vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation :

-

After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Carefully draw the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Prepare a series of dilutions of the filtered saturated solution with the respective solvent.

-

-

Quantification :

-

Analyze the diluted solutions using a calibrated HPLC or UV-Vis spectrophotometer.

-

Determine the concentration of this compound in the saturated solution by comparing the analytical response to a pre-established calibration curve.

-

-

Data Reporting :

-

Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L).

-

Expected Solubility Profile

Based on the chemical structure, the following qualitative solubility profile is anticipated. It is imperative to confirm these predictions through the experimental protocol outlined above.

| Solvent Classification | Common Solvents | Predicted Solubility of this compound | Rationale |

| Non-Polar | Hexane, Toluene | Moderate to High | The non-polar nature of these solvents aligns well with the largely non-polar carbazole and phenyl moieties. |

| Moderately Polar Aprotic | Dichloromethane, Chloroform, Tetrahydrofuran (THF) | High | These solvents offer a good balance of polarity to interact with the bromine atoms without being too polar to solvate the hydrocarbon backbone effectively. Solubility in dichloromethane is already reported.[3] |

| Moderately Polar Protic | Ethanol, Methanol | Low to Moderate | The hydroxyl groups in these solvents can engage in hydrogen bonding, which is not a primary interaction mode for the solute, potentially leading to lower solubility. |

| Highly Polar Aprotic | Acetone, Ethyl Acetate | Moderate | The polarity of these solvents might be suitable for dissolving the compound, but steric hindrance could play a role. |

| Highly Polar Protic | Water | Insoluble | The high polarity and strong hydrogen bonding network of water make it a poor solvent for the non-polar this compound. |

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical principles with a rigorous experimental protocol, researchers can obtain reliable solubility data crucial for the successful application of this compound in various fields. The provided workflow and anticipated solubility profile serve as a valuable starting point for laboratory investigations.

References

Sources

- 1. ossila.com [ossila.com]

- 2. This compound 98 57103-20-5 [sigmaaldrich.com]

- 3. 3,6-Dibromo-9-phenyl-9H-carbazole CAS#: 57103-20-5 [m.chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. echemi.com [echemi.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. chem.ws [chem.ws]

- 11. www1.udel.edu [www1.udel.edu]

- 12. 3,6-Dibromo-9-phenyl-9H-carbazole | 57103-20-5 [chemicalbook.com]

- 13. Buy 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole | 73087-83-9 [smolecule.com]

- 14. 3-Bromo-9-phenylcarbazole | C18H12BrN | CID 18942624 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking the Luminescent Potential: A Technical Guide to the Photophysical Properties of Substituted 3,6-Dibromocarbazole Derivatives

Abstract

The 3,6-dibromocarbazole core represents a privileged scaffold in materials science and medicinal chemistry, offering a versatile platform for the development of novel functional molecules. Its rigid, electron-rich aromatic system, coupled with the strategic placement of bromine atoms, provides a gateway for facile derivatization, enabling the fine-tuning of photophysical and electronic properties. This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the synthesis, characterization, and structure-property relationships of substituted 3,6-dibromocarbazole derivatives. By elucidating the causality behind experimental choices and presenting self-validating protocols, this guide aims to empower researchers to rationally design and synthesize novel carbazole-based materials with tailored optoelectronic characteristics for a wide range of applications, including organic light-emitting diodes (OLEDs), photocatalysis, and fluorescent probes.

Introduction: The Allure of the 3,6-Dibromocarbazole Scaffold

Carbazole and its derivatives have long captured the attention of the scientific community due to their exceptional thermal and chemical stability, as well as their intriguing electronic and photophysical properties.[1] The carbazole moiety is a fundamental structural motif in a variety of natural products and synthetic materials, exhibiting applications ranging from pharmaceuticals to organic electronics.[2] The introduction of bromine atoms at the 3 and 6 positions of the carbazole ring is a key synthetic strategy that unlocks a plethora of possibilities for further functionalization. These positions are highly susceptible to electrophilic substitution, and the resulting 3,6-dibromocarbazole serves as a versatile building block for introducing a wide array of substituents through cross-coupling reactions.[3][4] This strategic substitution allows for precise control over the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing its absorption, emission, and charge-transport properties.[5]

The ability to modulate these properties is paramount in the design of materials for specific applications. For instance, in the realm of OLEDs, tuning the emission color and enhancing the quantum efficiency are critical goals.[6][7] In photocatalysis, the redox potentials of the excited state determine the feasibility of a desired chemical transformation.[3][8] Furthermore, in the development of fluorescent sensors, the sensitivity and selectivity are directly linked to the changes in the photophysical properties of the probe upon interaction with an analyte. This guide will delve into the core principles and practical methodologies for harnessing the potential of the 3,6-dibromocarbazole scaffold.

Synthetic Strategies: From Core Bromination to Functional Diversification

The journey to substituted 3,6-dibromocarbazole derivatives begins with the selective bromination of the carbazole core. Subsequently, palladium-catalyzed cross-coupling reactions are the workhorse methodologies for introducing diverse functionalities at the 3 and 6 positions.

Synthesis of the 3,6-Dibromocarbazole Intermediate

The direct bromination of carbazole is a common starting point. While several methods exist, the use of N-bromosuccinimide (NBS) is a widely adopted and effective approach.[9][10]

Experimental Protocol: Synthesis of 3,6-Dibromocarbazole

-

Dissolution: In a round-bottom flask, dissolve carbazole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).[11]

-

Cooling: Cool the solution to 0 °C in an ice bath to control the reaction exothermicity.

-

Bromination: Slowly add a solution of N-bromosuccinimide (2.1 equivalents for dibromination) in DMF to the cooled carbazole solution. The stoichiometry is critical to favor the desired disubstituted product.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Precipitation: Upon completion, pour the reaction mixture into a large volume of water to precipitate the crude product.[10]

-

Filtration and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with water to remove any residual DMF and unreacted NBS.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or chloroform) to yield pure 3,6-dibromocarbazole as a white solid.[11]

Self-Validation Checkpoint: The purity of the 3,6-dibromocarbazole intermediate should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR) before proceeding to the next step. The disappearance of the proton signals corresponding to the 3 and 6 positions in the ¹H NMR spectrum is a key indicator of successful dibromination.

Functionalization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is extensively used to introduce aryl or heteroaryl substituents at the 3 and 6 positions of the carbazole core.[4][5]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine 3,6-dibromocarbazole (1 equivalent), the desired arylboronic acid (2.2-2.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (typically 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃).[5]

-

Solvent System: Add a degassed solvent mixture, commonly a combination of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base.

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-48 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, perform an aqueous work-up. Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane), wash the combined organic layers with water and brine, and dry over an anhydrous salt (e.g., Na₂SO₄, MgSO₄).

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 3,6-disubstituted carbazole derivative.

Causality Behind Choices: The choice of catalyst, base, and solvent can significantly impact the reaction yield and efficiency. For instance, bulky phosphine ligands on the palladium catalyst can improve the efficiency of the coupling with sterically hindered boronic acids. The base is crucial for the transmetalation step of the catalytic cycle.

Caption: Synthetic workflow for substituted 3,6-dibromocarbazole derivatives.

Characterization of Photophysical Properties: A Practical Guide

A thorough understanding of the photophysical properties of these derivatives is essential for their application. This section outlines the key experimental techniques and the insights they provide.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption spectrum reveals the wavelengths of light that the molecule absorbs, which correspond to the energy required to promote an electron from the ground state to an excited state.

Experimental Protocol: UV-Visible Absorption Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the carbazole derivative in a suitable spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, acetonitrile). The concentration should be adjusted to have an absorbance value between 0.1 and 1.0 at the absorption maximum (λmax) to ensure adherence to the Beer-Lambert law.

-

Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm). Use a cuvette containing the pure solvent as a reference.

-

Data Analysis: Identify the absorption maxima (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Insight: The position of the λmax is influenced by the extent of π-conjugation and the nature of the substituents. Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum, respectively.[12]

Fluorescence Spectroscopy

Fluorescence spectroscopy probes the emission of light from the molecule as it relaxes from the first excited singlet state (S₁) to the ground state (S₀).

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Use the same solution prepared for the UV-Vis measurement, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Measurement: Excite the sample at or near its absorption maximum (λex) and record the emission spectrum.

-

Data Analysis: Determine the emission maximum (λem) and the Stokes shift, which is the difference in energy (or wavelength) between the absorption and emission maxima. The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, can be determined relative to a known standard.[13] The quantum yield of carbazole itself in cyclohexane is 0.38.[14]

Insight: The emission wavelength and quantum yield are highly sensitive to the molecular structure and the solvent polarity.[15] The presence of intramolecular charge transfer (ICT) character in the excited state often leads to a large Stokes shift and solvatochromism, where the emission wavelength shifts with the polarity of the solvent.[16]

Transient Absorption Spectroscopy

Transient absorption spectroscopy (TAS) is a powerful technique for studying the dynamics of excited states on timescales ranging from femtoseconds to milliseconds.[17] It allows for the direct observation of excited singlet states, triplet states, and radical ions.

Experimental Protocol: Transient Absorption Spectroscopy

-

Sample Preparation: Prepare a solution of the carbazole derivative in a spectroscopic grade solvent. The concentration should be optimized to obtain a good signal-to-noise ratio. The solution should be deoxygenated by bubbling with an inert gas (e.g., argon) to minimize quenching of triplet states by oxygen.

-

Measurement: A pump pulse excites the sample, and a delayed probe pulse measures the change in absorbance as a function of wavelength and time delay.

-

Data Analysis: The resulting data is a three-dimensional map of change in absorbance versus wavelength and time. Global analysis of this data can be used to identify the transient species and determine their lifetimes and interconversion rates, such as the rate of intersystem crossing (ISC) from the singlet to the triplet state.[18][19]

Insight: TAS is crucial for understanding the pathways of excited-state deactivation. For materials used in OLEDs, understanding the efficiency of ISC is vital for harnessing triplet excitons in phosphorescent or thermally activated delayed fluorescence (TADF) devices.[20]

Caption: Workflow for the photophysical characterization of carbazole derivatives.

Structure-Property Relationships: The Impact of Substitution

The beauty of the 3,6-dibromocarbazole scaffold lies in the ability to systematically modify its properties through the introduction of different substituents.

| Substituent Type | Position(s) | Effect on Photophysical Properties | Potential Application |

| Electron-Donating Groups (e.g., -NH₂, -OR) | 3, 6 | Red-shift in absorption and emission, increased HOMO level, potential for ICT.[12] | Hole-transporting materials in OLEDs, red-shifted emitters.[21][22] |

| Electron-Withdrawing Groups (e.g., -CN, -NO₂) | 3, 6 | Blue-shift in absorption, lowered LUMO level, can enhance electron affinity.[12] | Electron-transporting materials, host materials for phosphorescent emitters.[6] |

| Aromatic/Heteroaromatic Groups | 3, 6 | Extended π-conjugation, red-shifted absorption and emission, tunable band gap.[4] | OLED emitters, photocatalysts.[3][23] |

| Alkyl/Aryl Groups | 9 | Increased solubility, can influence molecular packing in the solid state.[24] | Solution-processable devices.[25] |

The Jablonski Diagram: Visualizing Photophysical Processes

Caption: Jablonski diagram illustrating key photophysical processes.

Conclusion and Future Outlook